

Introduction: Defining a Versatile, Non-Conjugated Diene

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Compound of Interest

Compound Name: 7-Methyl-1,6-octadiene

Cat. No.: B1581185

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7-Methyl-1,6-octadiene (CAS No. 42152-47-6) is a nine-carbon acyclic diene featuring two distinct olefinic functionalities: a terminal C1-C2 double bond and an internal, trisubstituted C6-C7 double bond.[1] This structural arrangement prevents electronic conjugation, imparting unique reactivity to each double bond and making the molecule a valuable substrate for selective chemical transformations.

It is critically important to distinguish **7-Methyl-1,6-octadiene** from its more commercially prevalent and naturally occurring isomer, β -myrcene (7-Methyl-3-methylene-1,6-octadiene, CAS No. 123-35-3). While both are monoterpenoids by carbon count, their differing double bond placement leads to distinct chemical behaviors and applications. This guide focuses exclusively on the technical details of **7-Methyl-1,6-octadiene** (CAS 42152-47-6).

This document provides researchers, organic chemists, and drug development professionals with a comprehensive overview of the compound's properties, a plausible synthetic approach, key chemical reactions, and safety protocols, grounded in established chemical principles and available data.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in any experimental setting. These parameters dictate appropriate solvents, reaction conditions, and purification methods.

Molecular Structure and Key Features

The structure of **7-Methyl-1,6-octadiene** presents two sites for electrophilic addition, metathesis, oxidation, or cyclization reactions, with the terminal double bond being less sterically hindered and the internal double bond being more electron-rich.

Caption: Molecular structure of **7-Methyl-1,6-octadiene**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **7-Methyl-1,6-octadiene**. This data is essential for planning experiments, including predicting reaction kinetics and selecting appropriate purification techniques like distillation.

Property	Value	Source
CAS Number	42152-47-6	PubChem[1]
Molecular Formula	C ₉ H ₁₆	PubChem[1]
Molecular Weight	124.22 g/mol	PubChem[1]
Boiling Point	143-144 °C	ChemicalBook[2]
Density	0.753 g/mL at 25 °C	ChemicalBook[2]
Refractive Index (n ²⁰ /D)	1.436	ChemicalBook[2]
Flash Point	79 °F (approx. 26 °C)	ChemicalBook[2]
XlogP (Computed)	3.8	PubChem[1]
Melting Point (Est.)	-70.83 °C	ChemicalBook[2]

Spectroscopic Signature

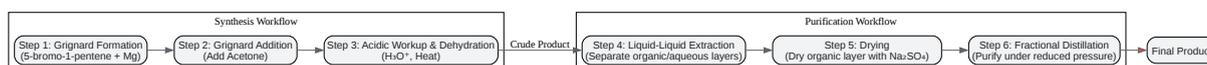
Spectroscopic analysis is required to confirm the identity and purity of **7-Methyl-1,6-octadiene** after synthesis or before use. While raw spectra are proprietary, the expected features can be predicted from its structure.[1]

- ^1H NMR: The spectrum should feature distinct signals for the terminal vinyl protons ($\sim 4.9\text{-}5.8$ ppm), a multiplet for the internal vinyl proton (~ 5.1 ppm), signals for the allylic and aliphatic methylene protons ($\sim 1.9\text{-}2.1$ ppm and $\sim 1.3\text{-}1.5$ ppm, respectively), and singlets or doublets for the three methyl groups ($\sim 1.6\text{-}1.7$ ppm).
- ^{13}C NMR: Key signals would include four sp^2 carbons corresponding to the two double bonds ($\sim 110\text{-}145$ ppm) and five sp^3 carbons for the methylene and methyl groups ($\sim 17\text{-}40$ ppm).
- Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=C stretching vibrations ($\sim 1640\text{ cm}^{-1}$ for the terminal alkene and $\sim 1670\text{ cm}^{-1}$ for the internal alkene), C-H stretching of the vinyl groups ($\sim 3075\text{ cm}^{-1}$), and C-H stretching of the aliphatic portions ($\sim 2850\text{-}2960\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The molecular ion peak (M^+) would appear at $m/z = 124$. The fragmentation pattern would likely show characteristic losses of alkyl and alkenyl fragments.

Section 2: Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **7-Methyl-1,6-octadiene** are not widely published, a logical and effective route can be designed based on standard organometallic chemistry. The following protocol describes a representative synthesis via the Grignard reaction, a robust method for C-C bond formation.

Causality: This approach is chosen for its reliability. It involves the coupling of two smaller, commercially available fragments. The Grignard reagent, prepared from 5-bromo-1-pentene, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The subsequent dehydration step is a classic E1 elimination that favors the formation of the more stable, trisubstituted double bond.



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Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative example and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

- Grignard Reagent Preparation:
 - To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq).
 - Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
 - Slowly add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether via an addition funnel. Maintain a gentle reflux.
 - After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed.
- Coupling Reaction:
 - Cool the Grignard solution to 0 °C in an ice bath.
 - Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether. An exothermic reaction will occur. Control the addition rate to maintain the temperature below 10 °C.
 - Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
- Workup and Dehydration:
 - Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

- Combine the organic layers and wash with brine.
- To the organic solution, add a catalytic amount of a strong acid (e.g., 1 M H₂SO₄) and heat gently (or distill off the ether) to effect dehydration of the tertiary alcohol intermediate. Monitor by TLC or GC-MS until the alcohol is consumed.
- Purification:
 - Wash the resulting organic solution with saturated sodium bicarbonate solution and then brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to yield pure **7-Methyl-1,6-octadiene**.

Section 3: Key Chemical Transformations: The Intramolecular Alder-Ene Reaction

One of the most significant reactions of **7-Methyl-1,6-octadiene** is its thermal cyclization to form a substituted cyclopentane. This transformation proceeds via a pericyclic mechanism known as the intramolecular Alder-Ene reaction.^[3] This reaction is a powerful tool in organic synthesis for constructing five-membered rings with high stereocontrol.

Trustworthiness: The reaction is self-validating. The "ene" component (the C6-C7 double bond) contains the allylic hydrogen that is transferred, and the "enophile" (the C1-C2 double bond) accepts this hydrogen. The concerted, cyclic transition state dictates the stereochemical outcome. Literature indicates that the pyrolysis of **7-Methyl-1,6-octadiene** at 457 °C results in the exclusive formation of the cis-diastereomer of the product, 1-isopropenyl-2-methylcyclopentane.^[3]

Caption: Intramolecular Alder-Ene cyclization of **7-Methyl-1,6-octadiene**.

Experimental Protocol: Thermal Cyclization

- Apparatus: Set up a pyrolysis apparatus, typically consisting of a quartz tube packed with inert material (like quartz chips) situated inside a tube furnace.
- Execution:
 - Heat the furnace to the desired reaction temperature (e.g., 457 °C).[3]
 - Pass a slow stream of an inert carrier gas (e.g., nitrogen or argon) through the tube.
 - Introduce **7-Methyl-1,6-octadiene** into the carrier gas stream using a syringe pump, ensuring a slow and controlled feed rate.
 - The vaporized compound will pass through the hot zone, where the cyclization occurs.
- Collection and Analysis:
 - Collect the product downstream from the furnace using a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
 - Analyze the collected liquid by GC-MS and NMR to determine the conversion and diastereoselectivity of the product.

Section 4: Applications in Research and Drug Development

While direct applications of **7-Methyl-1,6-octadiene** in marketed drugs are not documented, its structure offers significant potential for medicinal chemistry and drug discovery. Its utility lies in its function as a versatile synthetic intermediate.

- Scaffold for Cyclopentane Derivatives: As demonstrated by the Alder-Ene reaction, the molecule is an excellent precursor for cis-substituted cyclopentane rings. The cyclopentane motif is a common core in many biologically active molecules, including prostaglandins and certain antiviral agents.
- Platform for Selective Functionalization: The presence of two electronically and sterically distinct double bonds allows for selective chemical modifications. For example, the terminal double bond can be targeted for reactions like hydroboration-oxidation or epoxidation under

sterically controlled conditions, leaving the internal double bond intact for subsequent transformations.[4] This differential reactivity is highly valuable in the synthesis of complex molecules where precise control over functional group installation is paramount.

- **Fragment-Based Drug Discovery:** As a small, lipophilic molecule (XlogP \approx 3.8), it could serve as a fragment for screening against protein targets. The double bonds provide vectors for growing the fragment into a more potent lead compound.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **7-Methyl-1,6-octadiene** is a hazardous chemical requiring strict handling protocols.

GHS Hazard Identification

- **Flammable Liquid:** H226 - Flammable liquid and vapor.[1]
- **Aquatic Hazard (Acute):** H400 - Very toxic to aquatic life.[1]
- **Aquatic Hazard (Chronic):** H410 - Very toxic to aquatic life with long lasting effects.[1]

Safe Handling Protocol

- **Personal Protective Equipment (PPE):** Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.
- **Ventilation:** All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
- **Ignition Sources:** This is a flammable liquid.[1] Ensure it is kept away from open flames, hot plates, sparks, and other potential ignition sources. Use grounded equipment to prevent static discharge.
- **Chemical Incompatibilities:** Avoid contact with strong oxidizing agents, which can lead to a vigorous and potentially explosive reaction.
- **Spill Response:** In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). For large spills, evacuate the area and contact emergency services.

Prevent spilled material from entering drains or waterways due to its high aquatic toxicity.[1]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.
- Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Conclusion

7-Methyl-1,6-octadiene is a structurally interesting non-conjugated diene whose full potential in synthetic and medicinal chemistry remains largely unexplored in published literature. Its primary value lies in its distinct reactivity, particularly its clean, thermally induced intramolecular Alder-Ene cyclization to form stereodefined cyclopentane systems. While a lack of extensive documentation necessitates a foundational approach to its synthesis and application, the principles outlined in this guide provide a solid framework for researchers to utilize this compound as a versatile building block for complex molecular architectures. A rigorous adherence to safety protocols is essential when working with this flammable and ecotoxic compound.

References

- de Cózar, A. (2022). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. *ChemPhysChem*, 23(23). Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 1,6-Octadiene, 7-methyl-3-methylene-. PubChem Compound Summary for CID 31253. Retrieved from [\[Link\]](#)
- FooDB. (2010). Showing Compound 7-Methyl-3-methylene-1,6-octadiene (FDB017400). Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **7-Methyl-1,6-octadiene**. PubChem Compound Summary for CID 557579. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 1,7-Octadiene, 2-methyl-6-methylene-. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol (5). Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (2007). Selective Reactions of Alkenes. Retrieved from [\[Link\]](#)

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Sources

- 1. 7-Methyl-1,6-octadiene | C₉H₁₆ | CID 557579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-METHYL-1,6-OCTADIENE CAS#: 42152-47-6 [m.chemicalbook.com]
- 3. Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Reactions of Alkenes [organic-chemistry.org]
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